2-(2-chlorophenyl)-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide
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Overview
Description
2-(2-chlorophenyl)-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a piperidinyl-pyrimidinyl moiety, and an acetamide linkage. Its multifaceted structure allows it to participate in various chemical reactions and makes it a valuable molecule in different fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom.
Synthesis of the piperidinyl-pyrimidinyl moiety:
Coupling of intermediates: The chlorophenyl intermediate is then coupled with the piperidinyl-pyrimidinyl moiety through an ether linkage.
Formation of the acetamide linkage:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-(2-chlorophenyl)-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological pathways and as a probe to investigate cellular processes.
Industry: The compound can be used in the development of new materials and in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-N-(2-((6-(morpholin-4-yl)pyrimidin-4-yl)oxy)ethyl)acetamide
- 2-(2-chlorophenyl)-N-(2-((6-(piperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide
- 2-(2-chlorophenyl)-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide
Uniqueness
Compared to similar compounds, 2-(2-chlorophenyl)-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide is unique due to its specific combination of functional groups. The presence of the piperidinyl-pyrimidinyl moiety, in particular, provides distinct chemical and biological properties that can be leveraged in various applications. This uniqueness makes it a valuable compound for research and development in multiple fields.
Biological Activity
The compound 2-(2-chlorophenyl)-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H30ClN7O2, with a molecular weight of approximately 435.95 g/mol. The structure features a chlorophenyl group, a piperidine moiety, and a pyrimidine derivative, which contribute to its biological properties.
The primary mechanism of action for this compound involves the inhibition of specific enzymes that are crucial for cellular processes in target organisms. Research indicates that compounds with similar structures often interact with ATPases and other protein targets, leading to disruptions in metabolic pathways.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of compounds related to This compound . For instance, derivatives containing piperidine rings have shown significant antibacterial activity against various strains:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 5.64 - 77.38 µM |
Escherichia coli | 2.33 - 156.47 µM |
Bacillus subtilis | 4.69 - 22.9 µM |
Candida albicans | 16.69 - 78.23 µM |
These results suggest that modifications to the piperidine and phenyl groups can enhance antibacterial efficacy, making this compound a candidate for further development as an antimicrobial agent .
Antiparasitic Activity
In addition to its antibacterial properties, there is evidence supporting the antiparasitic activity of related compounds targeting Plasmodium species (malaria). For example, structural analogs have been shown to inhibit PfATP4, an important Na+-ATPase in malaria parasites, demonstrating potential for malaria treatment .
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of various piperidine derivatives in treating bacterial infections in vitro. The results indicated that substitutions on the phenyl ring significantly influenced antibacterial potency, with some derivatives achieving MIC values comparable to established antibiotics .
- Antiparasitic Activity Evaluation : Another study focused on the optimization of pyrimidine-based compounds against malaria. It was found that specific substitutions improved solubility and metabolic stability while maintaining efficacy against resistant strains .
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[2-(6-piperidin-1-ylpyrimidin-4-yl)oxyethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O2/c20-16-7-3-2-6-15(16)12-18(25)21-8-11-26-19-13-17(22-14-23-19)24-9-4-1-5-10-24/h2-3,6-7,13-14H,1,4-5,8-12H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXVACOFMNGMCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=N2)OCCNC(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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